Welcome to the BenchChem Online Store!
molecular formula C7H8N2 B8024704 2-Methyl-5-vinylpyrimidine

2-Methyl-5-vinylpyrimidine

Cat. No. B8024704
M. Wt: 120.15 g/mol
InChI Key: CAXDVRWCYBTEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09063126B2

Procedure details

A solution of potassium vinyltrifluoroborate (666 mg, 4.97 mmol; Aldrich), palladium(II) chloride (18 mg, 0.099 mmol; Aldrich), triphenylphosphine (78 mg, 0.298 mmol; Aldrich), cesium carbonate (4.86 g, 14.91 mmol; Aldrich), and 2-methyl-5-bromopyrimidine (867 mg, 4.97 mmol; AniChem) in tetrahydrofuran/H2O (9:1; 10 mL) was heated at 85° C. under a nitrogen atmosphere for 24 hours. The reaction mixture was cooled to room temperature, diluted with water (15 mL), and extracted with dichloromethane (2×25 mL). The combined organic extracts were dried over MgSO4, filtered, concentrated, and the crude material was purified by flash chromatography (silica gel, 5-60% ethyl acetate in hexanes) to afford the title compound: 1H NMR (300 MHz, CDCl3) δ ppm 2.73 (s, 3H), 5.44 (d, J=11.10 Hz, 1H), 5.86 (d, J=17.85 Hz, 1H), 6.63 (dd, J=17.85, 11.10 Hz, 1H), 8.66 (s, 2H); MS (DCI/NH3) m/z 121 (M+H)+, 138 (M+NH4)+.
Quantity
666 mg
Type
reactant
Reaction Step One
Quantity
78 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
867 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium(II) chloride
Quantity
18 mg
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([B-](F)(F)F)=[CH2:2].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].[CH3:33][C:34]1[N:39]=[CH:38][C:37](Br)=[CH:36][N:35]=1>O1CCCC1.O.O.[Pd](Cl)Cl>[CH3:33][C:34]1[N:39]=[CH:38][C:37]([CH:1]=[CH2:2])=[CH:36][N:35]=1 |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Quantity
666 mg
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Quantity
78 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
cesium carbonate
Quantity
4.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
867 mg
Type
reactant
Smiles
CC1=NC=C(C=N1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1.O
Name
palladium(II) chloride
Quantity
18 mg
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude material was purified by flash chromatography (silica gel, 5-60% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=C(C=N1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.